molecular formula C17H23N3O B3215032 2-[4-(dimethylamino)piperidin-1-yl]-1-(1H-indol-3-yl)ethan-1-one CAS No. 1158067-18-5

2-[4-(dimethylamino)piperidin-1-yl]-1-(1H-indol-3-yl)ethan-1-one

Cat. No.: B3215032
CAS No.: 1158067-18-5
M. Wt: 285.4
InChI Key: WOHHBOYLGHEFKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine ring substituted with a dimethylamino group at the 4-position, linked to an indole-3-yl ethanone scaffold. The dimethylamino group enhances solubility and may modulate receptor binding affinity, while the indole moiety is a common pharmacophore in bioactive molecules targeting serotonin receptors and other CNS-related targets . Its synthesis typically involves coupling reactions between functionalized piperidine and indole precursors under solvent-free or catalytic conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(dimethylamino)piperidin-1-yl]-1-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-19(2)13-7-9-20(10-8-13)12-17(21)15-11-18-16-6-4-3-5-14(15)16/h3-6,11,13,18H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHHBOYLGHEFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)CC(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The compound “2-[4-(dimethylamino)piperidin-1-yl]-1-(1H-indol-3-yl)ethan-1-one” is a complex molecule that likely interacts with multiple targetsIt contains an indole nucleus, which is known to bind with high affinity to multiple receptors.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities. For instance, they may inhibit enzymes, modulate receptor activity, or interfere with cellular processes, leading to downstream effects on various biochemical pathways.

Pharmacokinetics

Indole derivatives are generally known for their broad range of chemical and biological properties. They are highly soluble in water and other polar solvents, which may influence their absorption and distribution. The metabolism and excretion of this compound would depend on its specific chemical structure and the organism in which it is administered.

Result of Action

Given the broad-spectrum biological activities of indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level, depending on its specific targets and mode of action.

Biological Activity

2-[4-(Dimethylamino)piperidin-1-yl]-1-(1H-indol-3-yl)ethan-1-one, with CAS number 1158067-18-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₇H₂₃N₃O
  • Molecular Weight : 285.38 g/mol
  • Structure : The compound features a piperidine ring substituted with a dimethylamino group and an indole moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, notably protein kinases. The indole and piperidine components contribute to its affinity for these targets, influencing pathways involved in cell signaling and proliferation.

Inhibition Studies

Research has shown that derivatives of compounds similar to this compound exhibit significant inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), a key player in various signaling pathways related to cancer and neurodegenerative diseases. For example, studies indicate that certain analogs demonstrate IC₅₀ values in the low nanomolar range, suggesting potent inhibition .

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, compounds with similar structures have shown enhanced cytotoxicity compared to standard chemotherapeutics like Paclitaxel, indicating potential as an anticancer agent .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to optimize the biological activity of this compound. Modifications to the piperidine and indole rings have been explored to enhance potency and selectivity against specific targets. Notably, the introduction of different substituents on the piperidine nitrogen has been found to significantly affect the compound's activity profile .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Neuroprotective Effects : In models of neurodegeneration, compounds similar to this compound have demonstrated protective effects against neuronal cell death, suggesting potential therapeutic applications in diseases like Alzheimer's .
  • Antitumor Activity : In vivo studies using xenograft models have shown that these compounds can inhibit tumor growth significantly, reinforcing their potential as anticancer agents .

Data Table: Biological Activity Overview

Activity TypeTargetIC₅₀ (nM)Reference
GSK-3β InhibitionGSK-3β480
CytotoxicityMKN-45 Cells<100
NeuroprotectionNeuronal CellsN/A
Tumor Growth InhibitionXenograft ModelsN/A

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional analogs, highlighting key differences in substituents, pharmacological activity, and physicochemical properties:

Compound Name Core Structure Substituents/Modifications Biological Activity/Notes Reference ID
2-[4-(Dimethylamino)piperidin-1-yl]-1-(1H-indol-3-yl)ethan-1-one Piperidine-indole ethanone 4-(Dimethylamino)piperidine Potential CNS activity (inferred from analogs)
1-(2-Methyl-1H-indol-3-yl)-2-piperidin-1-yl-ethanone Piperidine-indole ethanone 2-Methylindole; unmodified piperidine Unknown activity; lower polarity
1-(4-Benzhydrylpiperazin-1-yl)-2-(2-methyl-3-isopropylindol-1-yl)ethanone Piperazine-indole ethanone Benzhydryl-piperazine; 2-methyl-3-isopropylindole Antifungal/antimicrobial (structural inference)
2-(4-Methoxyphenyl)-1-(piperidin-1-yl)ethan-1-one Piperidine-aryl ethanone 4-Methoxyphenyl; unmodified piperidine Intermediate for diazo transfer reactions
RCS-8 regioisomers Indole-aryl ethanone Cyclohexylethyl-indole; methoxy positional isomers Psychoactive properties (NPS screening)
1-(4-(3-Fluorobenzoyl)piperazin-1-yl)-2-(indol-3-ylpropyl)ethanone Piperazine-indole ethanone 3-Fluorobenzoyl-piperazine; indolylpropyl Anticancer/antipsychotic (docking studies)

Key Observations:

Piperidine vs. Piperazine: Piperidine-based compounds (e.g., target compound) exhibit higher lipophilicity compared to piperazine analogs (e.g., 3a in ), which may influence blood-brain barrier penetration .

Substituent Effects: The 4-(dimethylamino) group in the target compound likely improves solubility and mimics endogenous amine neurotransmitters, a feature absent in unmodified piperidine analogs like . Methoxy or halogen substituents (e.g., RCS-8 isomers in ) increase metabolic stability but may reduce receptor selectivity.

Anti-ulcer activity observed in related piperidine-linked dihydropyrimidinones supports the scaffold’s versatility in diverse therapeutic applications.

Research Findings and Data

  • Synthetic Yield: The target compound’s synthesis under solvent-free conditions achieves ~65% yield, comparable to piperazine analogs (60–70%) but lower than simpler aryl ethanones (e.g., 80% for 5 in ) .
  • Mass Spectrometry: HRMS data for analogs (e.g., RCS-8 isomers in ) show diagnostic fragments at m/z 91.0542 (C7H7+), aiding structural differentiation from the target compound.
  • Docking Studies : Piperazine-indole derivatives (e.g., 3 in ) exhibit stronger binding to 5-HT6 receptors (ΔG = −9.2 kcal/mol) vs. piperidine-based compounds (ΔG = −7.8 kcal/mol), attributed to polar interactions with piperazine .

Q & A

Q. What are the established synthetic routes for 2-[4-(dimethylamino)piperidin-1-yl]-1-(1H-indol-3-yl)ethan-1-one, and how can reaction conditions be optimized?

The synthesis of this compound typically involves coupling a piperidine derivative with an indole-containing ketone. Key steps include:

  • Nucleophilic substitution : Reacting 4-(dimethylamino)piperidine with a bromo- or chloro-substituted indolyl ethanone under basic conditions (e.g., K₂CO₃ in DMF) .
  • Catalytic methods : Palladium-catalyzed cross-coupling for aromatic systems, though this may require protecting groups for the indole NH .
  • Optimization : Adjusting solvent polarity (e.g., acetonitrile vs. DMF), temperature (60–100°C), and stoichiometry to improve yield. Monitor reaction progress via TLC or HPLC.

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the dimethylamino piperidine moiety (δ ~2.2–2.8 ppm for N(CH₃)₂) and indole protons (δ ~7.1–7.8 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~326.2 g/mol) and rule out impurities .
  • X-ray crystallography : Resolve stereochemical ambiguities in the piperidine ring, if applicable .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation by using fume hoods .
  • First aid : For skin exposure, rinse immediately with water; for inhalation, move to fresh air and seek medical attention .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and acids .

Advanced Research Questions

Q. How can researchers investigate the mechanistic role of this compound in modulating biological targets (e.g., GPCRs or kinases)?

  • In vitro assays : Use radioligand binding studies (e.g., 3^3H-labeled compounds) to assess affinity for serotonin or dopamine receptors, given the indole moiety’s similarity to tryptamine derivatives .
  • Functional assays : Measure cAMP accumulation or calcium flux in HEK293 cells transfected with target receptors .
  • Mutagenesis : Identify critical binding residues by substituting amino acids in the receptor’s active site .

Q. What strategies are effective for resolving contradictions in reported biological activity data for this compound?

  • Comparative analysis : Replicate experiments under identical conditions (e.g., cell lines, assay buffers) to isolate variables .
  • Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from differential metabolism in vitro vs. in vivo .
  • Orthogonal validation : Confirm activity via alternative methods (e.g., SPR for binding kinetics alongside cell-based assays) .

Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacokinetic profile of this compound?

  • Analog synthesis : Modify the piperidine’s dimethylamino group (e.g., replace with pyrrolidine) or indole substituents (e.g., halogenation) to enhance solubility or metabolic stability .
  • Pharmacokinetic profiling : Measure logP (via HPLC), plasma protein binding, and CYP450 inhibition to prioritize analogs .
  • In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide synthetic efforts .

Methodological Notes

  • Experimental controls : Include vehicle controls (DMSO) and reference compounds (e.g., known receptor agonists/antagonists) to validate assay systems .
  • Data reproducibility : Use ≥3 biological replicates and report statistical significance (p < 0.05 via ANOVA) .
  • Ethical compliance : Adhere to institutional guidelines for in vivo studies, including IACUC approvals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(dimethylamino)piperidin-1-yl]-1-(1H-indol-3-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-[4-(dimethylamino)piperidin-1-yl]-1-(1H-indol-3-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.